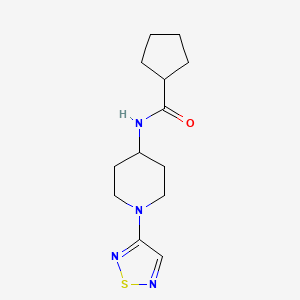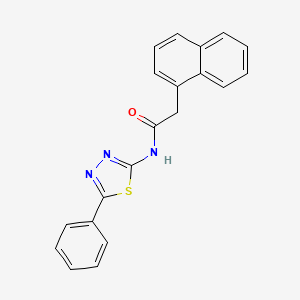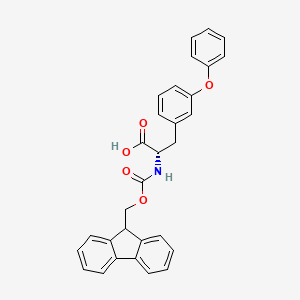
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cyclopentanecarboxamide” is a chemical compound that contains several interesting structural components . It includes a thiadiazole ring, a piperidine ring, and a cyclopentanecarboxamide group . These components are often found in biologically active compounds .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiadiazole and piperidine rings, as well as the carboxamide group. These groups can participate in a variety of chemical reactions .Scientific Research Applications
Anticancer Potential
This compound has been studied for its potential in cancer treatment. The derivatives of thiadiazole have shown antiproliferative properties, with certain analogues demonstrating efficacy within the IC50 range of 1 to 7 μM . This suggests that they could inhibit cancer cell growth effectively, making them promising candidates for further research in oncology.
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives are significant. They have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. Some molecules exhibited potent activity with MIC ranges of 3.58 to 8.74 µM , indicating their potential as antibacterial agents.
Antioxidant Properties
These compounds have also been evaluated for their antioxidant capabilities using the DPPH assay. One particular analogue was found to be the most potent derivative, with an IC50 of 22.3 µM, compared to the positive control, ascorbic acid, with an IC50 of 111.6 µM . This highlights their potential as antioxidants.
Antibacterial Action
Preliminary screenings have shown moderate antibacterial action against various bacterial strains such as S. aureus , E. faecalis , E. coli , and K. pneumoniae with MIC 7.55 µM . This suggests that the compound could be developed into a new class of antibacterial drugs.
Antifungal Inactivity
Interestingly, while some thiadiazole compounds have shown considerable antibacterial activity, they did not exhibit antifungal activity . This specificity could be advantageous in targeting bacterial infections without affecting the body’s beneficial fungi.
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives with potential pharmacological activities. The synthesis process involves creating analogues with the thiadiazole moiety and assessing their biological activities .
Physicochemical Characterization
The derivatives of this compound have been characterized using various physicochemical and analytical methods such as 1H-NMR , FTIR , mass spectra, and elemental analyses . This is crucial for understanding the properties and stability of the compound for potential applications.
Drug Development
Given its diverse pharmacological activities, this compound is a valuable candidate for drug development. Its derivatives could be explored further to develop new medications for treating various diseases, particularly those related to bacterial infections and oxidative stress .
properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c18-13(10-3-1-2-4-10)15-11-5-7-17(8-6-11)12-9-14-19-16-12/h9-11H,1-8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHINMOLLQLLIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2859973.png)


![2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide](/img/structure/B2859977.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyl-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2859981.png)
![4-(N-benzyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2859982.png)

![5-(4-methoxyphenyl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2859988.png)


![3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2859991.png)